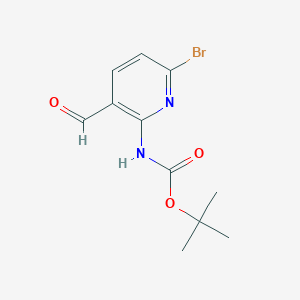

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate

Description

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate is a pyridine derivative functionalized with a bromo group at position 6, a formyl group at position 3, and a tert-butoxycarbonyl (Boc) carbamate group at position 2. This compound is structurally significant due to its reactive formyl group, which facilitates nucleophilic additions (e.g., Schiff base formation) and its bromo substituent, which enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

Molecular Formula |

C11H13BrN2O3 |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-3-formylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) |

InChI Key |

GRYMVXNJLKFMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

The synthesis often begins with 6-bromo-3-aminopyridine or a related halogenated aminopyridine. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This step prevents unwanted side reactions during subsequent functionalization.

- Reaction conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate to neutralize generated acid

- Temperature: 0 °C to room temperature

- Yield: Typically high (>80%) with minimal purification required

Formylation at the 3-Position

Formylation of the pyridine ring at the 3-position is achieved via directed lithiation followed by electrophilic quenching with dimethylformamide (DMF) .

- Procedure:

- The Boc-protected 6-bromo-2-aminopyridine derivative is dissolved in dry THF and cooled to -78 °C under inert atmosphere (argon or nitrogen).

- tert-Butyllithium or n-butyllithium is added dropwise to generate the lithiated intermediate at the 3-position.

- After stirring for 1-2 hours at -78 °C, DMF is added as the formyl source.

- The reaction mixture is allowed to warm to room temperature and quenched with aqueous acid (e.g., ammonium chloride solution).

- Notes:

- Strict anhydrous and inert conditions are essential to prevent side reactions.

- The lithiation is regioselective due to the directing effect of the Boc-protected amine and the bromine substituent.

- Yield: Moderate to good (50-70%) depending on scale and conditions

Purification

- The crude product is typically purified by silica gel column chromatography using mixtures of dichloromethane and methanol (e.g., 10% MeOH/DCM).

- In some protocols, recrystallization from suitable solvents (ethyl acetate/hexane) is employed.

- Notably, some recent methods avoid chromatography by using selective precipitation or extraction techniques, improving scalability.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Boc Protection | 6-bromo-3-aminopyridine + Boc2O, Et3N, DCM, 0 °C to RT | tert-Butyl (6-bromo-3-aminopyridin-2-yl)carbamate | >80 |

| 2. Directed Lithiation & Formylation | tert-butyllithium, THF, -78 °C, then DMF | tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate | 50-70 |

| 3. Purification | Silica gel chromatography (10% MeOH/DCM) | Pure target compound | - |

Research Findings and Optimization Notes

- A 2013 study demonstrated an efficient four-step synthesis of tert-butyl (6-formylpyridin-2-yl)carbamate analogs with an overall yield of 80%, emphasizing the use of inexpensive reagents and avoiding air-sensitive reagents where possible. This approach can be adapted for the bromo-substituted derivative with minor modifications.

- The presence of the bromine atom at the 6-position allows for further functionalization via cross-coupling reactions, making the compound a valuable intermediate in medicinal chemistry.

- Alternative halogenated analogs (e.g., chloro-substituted) have been synthesized using similar protocols, confirming the robustness of the Boc protection and lithiation-formylation sequence.

- Purification without chromatography has been reported for related compounds, suggesting potential for scale-up and industrial application.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | 6-bromo-3-aminopyridine or 6-bromo-2-aminopyridine |

| Protection | Boc protection using di-tert-butyl dicarbonate |

| Formylation | Directed lithiation with tert-butyllithium, electrophilic quench with DMF |

| Solvents | THF, DCM |

| Temperature | 0 °C to RT for protection; -78 °C for lithiation |

| Purification | Silica gel chromatography (10% MeOH/DCM), recrystallization |

| Yield Range | Boc protection >80%; formylation 50-70% |

| Key Considerations | Anhydrous conditions, inert atmosphere, regioselectivity control |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, ethers, or thioethers.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

The compound is investigated for its potential as a drug candidate targeting various diseases. Its structural characteristics suggest possible interactions with biological targets involved in disease mechanisms, particularly those related to oxidative stress and cancer. Similar compounds have shown inhibitory activity against key enzymes, indicating that tert-butyl (6-bromo-3-formylpyridin-2-yl)carbamate may also exhibit such properties .

Chemical Probes

In biochemical studies, this compound serves as a chemical probe to explore enzyme interactions and metabolic pathways. Its ability to form stable complexes with biomolecules allows researchers to investigate the dynamics of enzyme-substrate interactions and the modulation of metabolic processes.

Synthesis of Derivatives

The compound can act as a precursor for synthesizing more complex molecules with desired biological activities. Its versatility in organic synthesis includes roles in forming new carbon-carbon bonds through reactions like Suzuki-Miyaura coupling, which is essential for developing various pharmaceutical agents .

A. Enzyme Inhibition Studies

Research has indicated that compounds structurally similar to this compound can inhibit enzymes critical to cancer progression. For instance, studies on pyridine derivatives have demonstrated their potential as inhibitors of tyrosine kinases involved in oncogenic signaling pathways . This suggests that the subject compound may also possess similar inhibitory capabilities.

B. Biochemical Interaction Analysis

In laboratory settings, the interactions of this compound with cytochrome P450 enzymes have been documented, highlighting its role in drug metabolism. The formation of hydrogen bonds and hydrophobic interactions stabilizes the compound within enzyme active sites, influencing metabolic pathways and potentially altering drug efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The compound is compared to structurally related tert-butyl pyridinyl carbamates, focusing on substituent positions, functional groups, and their implications for reactivity and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Differences and Implications

Substituent Position and Reactivity :

- The formyl group at position 3 in the target compound distinguishes it from analogs like tert-butyl (6-bromopyridin-3-yl)carbamate (Boc at position 3, Br at 6). The formyl group enhances electrophilicity, enabling condensations or reductions, whereas the Boc group in position 3 stabilizes intermediates for cross-coupling .

- Halogen Variations : Bromo at position 6 (target) vs. bromo at position 2 () alters steric and electronic profiles. Bromo at position 6 is more amenable to meta-directed coupling reactions .

Physicochemical Properties: Density and Solubility: Chloro-substituted analogs (e.g., tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate) exhibit higher densities (~1.54 g/cm³) compared to methoxy derivatives, likely due to increased molecular packing .

Synthetic Utility :

- The formyl group in the target compound offers a handle for derivatization (e.g., forming hydrazones or oximes), whereas methoxy or chloro groups in analogs like tert-Butyl (6-methoxypyridin-2-yl)carbamate are better suited for electrophilic substitutions or halogen-exchange reactions .

Biological Activity

tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate is a pyridine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6-position and a formyl group at the 3-position of the pyridine ring, with a tert-butyl carbamate functional group. The unique structural properties of this compound may influence its reactivity and biological functions, making it a subject of interest for researchers.

The molecular formula of this compound is CHBrNO, with a molar mass of approximately 299.14 g/mol. The presence of the bromine atom enhances its electrophilicity, which may increase its reactivity in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

The biological activity of this compound can be attributed to its functional groups:

- Formyl Group : Acts as an electrophile, participating in nucleophilic addition reactions.

- Bromine Substituent : Enhances reactivity, allowing for diverse synthetic applications.

- Carbamate Group : Provides stability and can be selectively removed under specific conditions, facilitating further functionalization .

Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

- Antioxidant Properties : Many pyridine derivatives demonstrate the ability to scavenge free radicals, which can be assessed using various in vitro assays.

- Anticancer Activity : Some studies have explored the cytotoxic effects of pyridine derivatives on various cancer cell lines. For example, compounds with structural similarities have shown promising results against colon adenocarcinoma and ovarian carcinoma cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in developing therapeutic agents targeting metabolic pathways.

Case Studies

Several studies have investigated the biological activity of pyridine derivatives:

- Cytotoxicity Assays : In one study, derivatives were tested against colon adenocarcinoma SW480 cells using MTT assays, revealing IC values in the low µM range. This indicates potent anticancer activity associated with structural modifications in related compounds .

- Enzyme Mechanism Studies : Another research focused on enzyme kinetics to understand how this compound influences enzyme activity. Such studies are crucial for elucidating the compound's potential therapeutic applications.

Comparative Analysis

A comparison of similar compounds reveals varying biological activities based on structural differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-hydroxymethyl-pyridin-2-yl | Hydroxymethyl group instead of formyl | Exhibits different reactivity due to hydroxymethyl group |

| 4-Bromo-pyridin-2-carboxylic acid | Carboxylic acid instead of carbamate | Potentially stronger acidity affecting solubility |

| 5-Chloro-3-formyl-pyridin-2-yl | Chlorine instead of bromine | Different electronic properties influencing reactivity |

The uniqueness of this compound lies in its combination of bromine substitution and carbamate functionality, which may confer distinct biological activities compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.